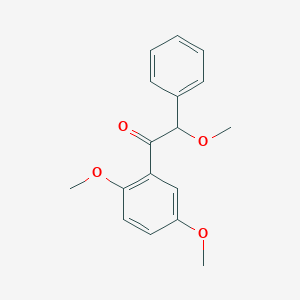
1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one is an organic compound with a complex structure that includes both methoxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable reagent. One common method involves the use of nitromethane under alkaline conditions to form 1-(2,5-dimethoxyphenyl)-2-nitroethanol, which is then reduced using a boron reductant to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. The process generally involves the same synthetic route as described above but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act on serotonin receptors in the brain, similar to other phenylisopropylamine derivatives . This interaction can modulate neurotransmitter release and receptor activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenethylamine (2C-H): Shares the dimethoxyphenyl structure but differs in its side chain.
2,5-Dimethoxy-4-bromophenethylamine (2C-B): Similar structure with an additional bromine atom, known for its psychoactive properties.
Midodrine: A prodrug that forms an active metabolite acting on α1-adrenergic receptors.
Uniqueness
1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one is unique due to its specific combination of methoxy and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89654-23-9 |
|---|---|
Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-methoxy-2-phenylethanone |
InChI |
InChI=1S/C17H18O4/c1-19-13-9-10-15(20-2)14(11-13)16(18)17(21-3)12-7-5-4-6-8-12/h4-11,17H,1-3H3 |
InChI Key |
LCNNTPVXCXXGEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C(C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


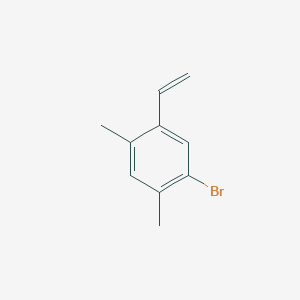
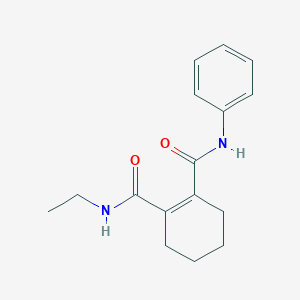



![Trimethyl[3-(phenylsulfanyl)undecyl]silane](/img/structure/B14379351.png)
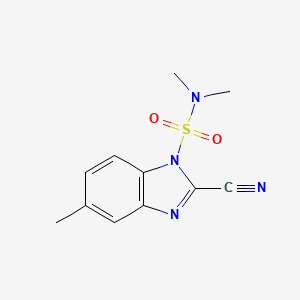
![N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine](/img/structure/B14379362.png)
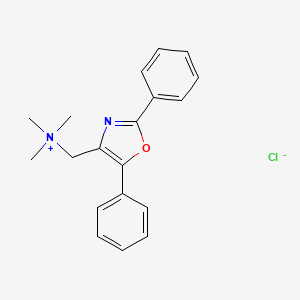

![2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14379368.png)

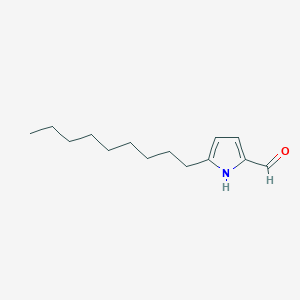
![Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N'-(2,4,6-trichlorophenyl)-](/img/structure/B14379390.png)
